N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyspiro[33]heptan-1-yl)-6-methylquinoline-8-sulfonamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the quinoline and sulfonamide groups. Common reagents used in these reactions include organometallic reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a dihydroquinoline compound.
Scientific Research Applications
N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group may inhibit certain enzymes by mimicking the natural substrate. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyspiro[3.3]heptan-1-yl)methylcarbamate
- tert-butyl N-(3-hydroxyspiro[3.3]heptan-1-yl)methylcarbamate
Uniqueness
N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide is unique due to its combination of a spirocyclic structure with a quinoline and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-12-4-2-7-18-16(12)13(9-11)23(21,22)19-14-10-15(20)17(14)5-3-6-17/h2,4,7-9,14-15,19-20H,3,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGPJACKUYNIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)NC3CC(C34CCC4)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.